5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride
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Overview
Description
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridazine derivatives.
Aminomethylation: The pyridazine derivative undergoes aminomethylation, where an aminomethyl group is introduced into the molecule. This step often involves the use of formaldehyde and a primary amine under acidic conditions.
N-Methylation: The intermediate product is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)pyridazin-3-amine: Lacks the N-methyl group, which may affect its reactivity and binding properties.
N-methylpyridazin-3-amine: Lacks the aminomethyl group, resulting in different chemical behavior and applications.
Pyridazin-3-amine: The parent compound without any substitutions, used as a basic building block in various syntheses.
Uniqueness
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride is unique due to the presence of both aminomethyl and N-methyl groups, which confer specific chemical properties and reactivity. These functional groups enhance its utility in medicinal chemistry and materials science, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2613382-34-4 |
---|---|
Molecular Formula |
C6H12Cl2N4 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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